molecular formula C15H12O5 B1668091 Butein CAS No. 487-52-5

Butein

Cat. No.: B1668091
CAS No.: 487-52-5
M. Wt: 272.25 g/mol
InChI Key: AYMYWHCQALZEGT-ORCRQEGFSA-N
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Description

Butein is a naturally occurring chalcone, a type of flavonoid, with the chemical name 2′,3,4,4′-tetrahydroxychalcone. It is found in various plants, including Toxicodendron vernicifluum, Dahlia, Butea monosperma, and Coreopsis. This compound has gained attention due to its wide range of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and anti-angiogenic effects .

Mechanism of Action

Target of Action

Butein, a natural product, has been found to interact with several targets. It has been reported to inhibit the NLRP3 inflammasome , a key pathogenetic mechanism in various diseases . This compound also targets survivin , a protein frequently overexpressed in human malignancies . Other intracellular targets of this compound include AurkB, mTOR, NF-κB, EGFR, and c-Met .

Mode of Action

This compound blocks NLRP3 inflammasome activation in mouse macrophages by inhibiting ASC oligomerization and suppressing reactive oxygen species production . It also promotes the interaction between survivin and E3 ligase Fbxl7, enhancing ubiquitination-mediated degradation .

Biochemical Pathways

This compound affects several biochemical pathways. It upregulates the expression of the antioxidant pathway nuclear factor erythroid 2-related factor 2 (Nrf2) . It also suppresses the Akt-Wee1-CDK1 signaling pathway, facilitating E3 ligase Fbxl7-mediated survivin ubiquitination and degradation .

Pharmacokinetics

It’s worth noting that other flavonoids, such as chrysin, wogonin, genistein, baicalein, and apigenin, have shown good absorption profiles with human intestinal absorption (hia) values of ≥ 30% .

Result of Action

This compound has demonstrated significant protective effects in various disease models. For instance, it has been found to have a protective effect on mouse models of LPS-induced peritonitis, dextran sodium sulfate-induced colitis, and high-fat diet-induced non-alcoholic steatohepatitis . It also promotes cell cycle arrest, apoptosis, and suppresses angiogenesis/metastasis .

Action Environment

The action of this compound can be influenced by environmental factors. For example, this compound showed radical scavenging activity and increased resistance to oxidative stress in Caenorhabditis elegans . Its response to other environmental stressors such as heat stress or uv irradiation is yet to be fully explored .

Safety and Hazards

Butein should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Butein has exhibited promising effects in the treatment of many chronic diseases, including inflammation , glaucoma , cardiovascular diseases , and metabolic complications . Further analysis of its important cellular targets, toxicity, and pharmacokinetic profile may further significantly expand its therapeutic application .

Biochemical Analysis

Biochemical Properties

Butein interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has antioxidative properties, inhibits aldose reductase, and suppresses advanced glycation endproducts . It is also a sirtuin-activating compound, affecting a group of enzymes that use NAD+ to remove acetyl groups from proteins .

Cellular Effects

This compound has been shown to have a wide range of effects on various types of cells and cellular processes. It is involved in cell survival, proliferation, migration, invasion, and angiogenesis . This compound has also been shown to have immunomodulatory activity by inhibiting the expression of inflammatory mediators such as IL-6 and TNF-α in HaCaT cells, a keratinocyte cell line .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It significantly upregulates the mRNA expression of osteoblast-related genes, while downregulating the expression of adipocyte-related genes . The mechanism of this compound-induced osteogenesis is found to be mediated by activating the ERK1/2 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to protect against cell death induced by H2O2, and decrease the levels of apoptotic cells and reactive oxygen species

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, this compound was shown to block NLRP3 inflammasome activation in mouse macrophages and had a significant protective effect on mouse models of LPS-induced peritonitis, dextran sodium sulfate-induced colitis, and high-fat diet-induced non-alcoholic steatohepatitis .

Subcellular Localization

This compound has been shown to enhance the nuclear localization of DAF-16, a transcription factor that regulates stress response and aging

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butein undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound with enhanced antioxidant properties.

    Reduction: Dihydrochalcone derivatives.

    Substitution: Substituted chalcone derivatives with potential biological activities.

Comparison with Similar Compounds

Butein is compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMYWHCQALZEGT-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025569
Record name 2',3,4,4'-Tetrahydroxychalcone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-52-5, 21849-70-7
Record name Butein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butein
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3,4,4'-Tetrahydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3,4,4'-tetrahydroxychalcone
Source European Chemicals Agency (ECHA)
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Record name BUTEIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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